5-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic molecule that features an indole moiety, a chlorophenyl group, and a benzo[a]phenanthridinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 2-chlorobenzyl chloride and an appropriate catalyst . The final step involves the formation of the benzo[a]phenanthridinone structure, which can be achieved through a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the benzo[a]phenanthridinone structure.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The chlorophenyl group can enhance the compound’s binding affinity and specificity . The benzo[a]phenanthridinone structure may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole moiety and is known for its biological activities.
2-chlorobenzyl chloride: Contains the chlorophenyl group and is used in various synthetic applications.
Benzo[a]phenanthridinone: The core structure of the compound, known for its stability and bioactivity.
Uniqueness
The uniqueness of 5-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C34H29ClN2O |
---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
5-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C34H29ClN2O/c1-34(2)17-25-31-23-11-5-3-9-21(23)15-16-28(31)36-33(32(25)30(38)18-34)26-20-37(29-14-8-6-12-24(26)29)19-22-10-4-7-13-27(22)35/h3-16,20,33,36H,17-19H2,1-2H3 |
InChI Key |
YLFAPWMCPIATAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN(C6=CC=CC=C65)CC7=CC=CC=C7Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.